N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine-diamine derivative characterized by three distinct substituents:
- A 4-chlorophenyl group at the N4 position.
- A 2-(cyclohex-1-en-1-yl)ethyl group at the N6 position.
- A phenyl group at the 1-position of the pyrazolo-pyrimidine core.
This compound’s structure suggests a balance of lipophilic (cyclohexenylethyl, chlorophenyl) and aromatic (phenyl) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-[2-(cyclohexen-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h2,5-7,9-14,17H,1,3-4,8,15-16H2,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFGVBVPSCCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.
Substitution Reactions: The introduction of the 4-chlorophenyl and cyclohexenyl groups can be achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. These reactions typically require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.
Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an appropriate amine or diamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the cyclohexenyl ring, converting them to amines or alkanes, respectively.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) for epoxidation or KMnO4 for oxidative cleavage.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.
Substitution: Halogenation using NBS (N-bromosuccinimide) or nitration using HNO3/H2SO4.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl ring can yield cyclohexene oxide, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Compounds for Comparison
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 878064-24-5)
- Molecular Formula : C15H17ClN6
- Molecular Weight : 316.79 g/mol
- Substituents :
- N4: 3-chloro-4-methylphenyl
- N6: Ethyl
- 1-position: Methyl
- Solubility : 0.5 µg/mL (pH 7.4).
N4,N6-bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 5444-68-8)
- Molecular Formula : C17H22N6
- Molecular Weight : 310.4 g/mol
- Substituents :
- N4 and N6: Isopropyl groups
- 1-position: Phenyl
N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine (Synthetic procedure described) Substituents:
- N4: Morpholinopropyl (polar, nitrogen-containing group)
- N6: 4-(trifluoromethoxy)phenyl (electron-withdrawing substituent).
Comparison Table: Structural and Physicochemical Properties
Critical Observations
Substituent Impact on Solubility: The target compound’s cyclohexenylethyl group (N6) and 4-chlorophenyl (N4) likely reduce aqueous solubility compared to Compound 1 (ethyl, chloro-methylphenyl) .
Molecular Weight Trends :
- The target compound’s molecular weight is inferred to be significantly higher than Compounds 1 and 2 due to the bulky cyclohexenylethyl group. This may affect pharmacokinetic properties (e.g., absorption, distribution).
Structural Flexibility vs. Rigidity :
- The cyclohexene ring in the target compound introduces conformational flexibility, which could influence binding to biological targets compared to the rigid trifluoromethoxyphenyl group in Compound 3 .
Biological Activity
The compound N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on various research findings.
Structural Characteristics
The compound features:
- A pyrazolo[3,4-d]pyrimidine core.
- Substituents including a 4-chlorophenyl group and a cyclohexene moiety.
- A phenyl group contributing to its overall lipophilicity.
Synthesis Methods
Synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo Core : Starting from appropriate precursors, the pyrazolo structure is formed through cyclization reactions.
- Introduction of Substituents : The chlorophenyl and cyclohexene groups are introduced via electrophilic aromatic substitution and alkylation reactions respectively.
- Final Modifications : The final compound is purified using chromatographic techniques.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression. For example, compounds with similar structures demonstrated low micromolar activity against AKT2/PKBβ, which is implicated in glioblastoma malignancy .
- Cell Viability Assays : In vitro assays revealed that derivatives of this class can inhibit the growth of glioma cells while exhibiting low toxicity towards non-cancerous cells .
The biological activity is primarily attributed to:
- Kinase Inhibition : By targeting specific kinases, these compounds can disrupt signaling pathways essential for tumor growth and survival.
- Induction of Apoptosis : Compounds in this category have been observed to induce programmed cell death in cancerous cells, enhancing their therapeutic potential.
Comparative Analysis with Related Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Kinase inhibition |
| Pyrano[2,3-c]pyrazole derivative | Anti-glioma | AKT2 inhibition |
| Other pyrazole derivatives | Various (anti-inflammatory, antibacterial) | Targeting multiple kinases |
Study 1: Glioblastoma Inhibition
A study evaluated the anticancer effects of various pyrazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis in a dose-dependent manner .
Study 2: Kinase Activity Profiling
Research involving kinase profiling demonstrated that compounds similar to this compound selectively inhibited AKT signaling pathways crucial for glioma cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
